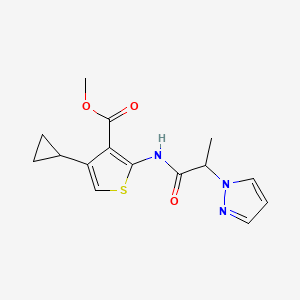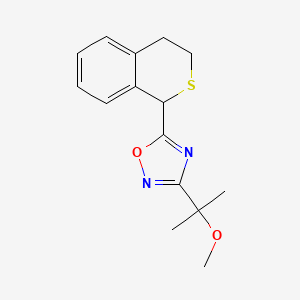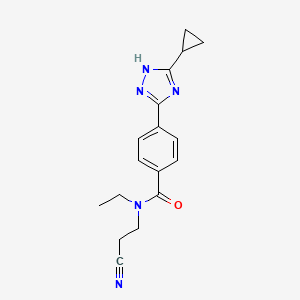
4-(3-fluoro-4-methoxyphenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-fluoro-4-methoxyphenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)butanamide is a chemical compound that is commonly known as FUB-AMB. It is a synthetic cannabinoid that has been used in scientific research for its potential therapeutic applications. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. In
Wissenschaftliche Forschungsanwendungen
FUB-AMB has been used in scientific research for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, FUB-AMB has been studied for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Wirkmechanismus
FUB-AMB is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When FUB-AMB binds to these receptors, it activates a cascade of signaling pathways that result in the modulation of various physiological processes, including pain perception, inflammation, and mood regulation.
Biochemical and Physiological Effects:
FUB-AMB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anxiolytic and antidepressant effects. Additionally, FUB-AMB has been shown to affect the cardiovascular system, with some studies suggesting that it may have vasodilatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FUB-AMB in lab experiments is its potency as a CB1 and CB2 receptor agonist. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation of using FUB-AMB is its potential for toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Zukünftige Richtungen
There are many potential future directions for research on FUB-AMB. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of chronic pain and inflammation. Additionally, further research is needed to better understand the biochemical and physiological effects of FUB-AMB, as well as its potential for toxicity. Finally, there is a need for more research on the pharmacology of FUB-AMB, including its pharmacokinetics and pharmacodynamics, to better understand its potential therapeutic applications.
Synthesemethoden
FUB-AMB can be synthesized using a variety of methods, including the condensation of 4-fluoro-3-methoxybenzaldehyde with 1-methyl-2-oxopyrrolidine-3-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with N-(1-methyl-2-pyrrolidinyl)butanamide in the presence of a base such as triethylamine. Both methods result in the formation of FUB-AMB as a white crystalline powder.
Eigenschaften
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-19-9-8-13(16(19)21)18-15(20)5-3-4-11-6-7-14(22-2)12(17)10-11/h6-7,10,13H,3-5,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJLHTQPJKGUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)CCCC2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![2-(2,6-dimethylanilino)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7583461.png)
![3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one](/img/structure/B7583484.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)






![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)



